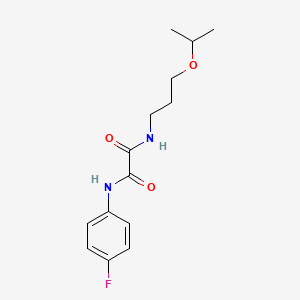
N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide, also known as Fipronil, is a widely used insecticide that belongs to the phenylpyrazole chemical family. It was first discovered in 1987 by Rhône-Poulenc Agro and is now used in over 80 countries around the world. Fipronil is known for its broad-spectrum activity against a wide range of insects, including termites, ants, cockroaches, and fleas.
Mécanisme D'action
N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide acts as a non-competitive inhibitor of the gamma-aminobutyric acid (GABA) receptor in insects. This receptor is responsible for the regulation of chloride ion channels in the insect nervous system. N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide binds to this receptor and blocks the chloride ion channels, leading to hyperexcitation of the nervous system and ultimately causing death.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide has been shown to have a low toxicity to mammals, including humans. However, it can have toxic effects on aquatic organisms such as fish and crustaceans. N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide has been shown to have a long half-life in soil and water, which can lead to accumulation in the environment.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide is a widely used insecticide that has been extensively studied for its insecticidal activity. It has been found to be highly effective against a wide range of insect pests, making it a valuable tool for pest control in agriculture and public health. However, its use can have negative effects on non-target organisms, particularly aquatic organisms.
Orientations Futures
There are several potential future directions for research on N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide. One area of research could focus on the development of new formulations of N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide that are more environmentally friendly and have lower toxicity to non-target organisms. Another area of research could focus on the development of new insecticides that target different mechanisms of action, reducing the risk of resistance development in insect populations. Finally, research could focus on the use of N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide in combination with other insecticides or pest control methods to improve its effectiveness and reduce its environmental impact.
Méthodes De Synthèse
N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide is synthesized through a multi-step process that involves the reaction of 4-chloro-2,6-dinitroaniline with ethylene diamine, followed by the reaction of the resulting intermediate with 4-fluoro-3-nitrophenylacetonitrile. The final product is obtained through the reduction of the nitro group with hydrogen gas in the presence of a palladium catalyst. This process yields a white crystalline solid with a melting point of 200-201°C.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide has been extensively studied for its insecticidal activity and has been found to be highly effective against a wide range of insect pests. It has also been studied for its potential use in controlling parasitic diseases in both humans and animals. N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide has been shown to be effective against ticks, lice, and fleas in dogs and cats. It has also been studied for its potential use in controlling mosquito-borne diseases such as malaria and dengue fever.
Propriétés
IUPAC Name |
N'-(4-fluorophenyl)-N-(3-propan-2-yloxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3/c1-10(2)20-9-3-8-16-13(18)14(19)17-12-6-4-11(15)5-7-12/h4-7,10H,3,8-9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHFHWIOPMAVNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C(=O)NC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

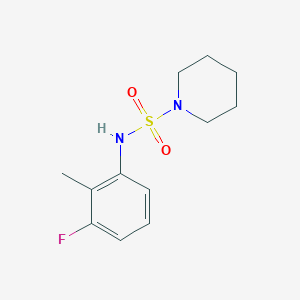
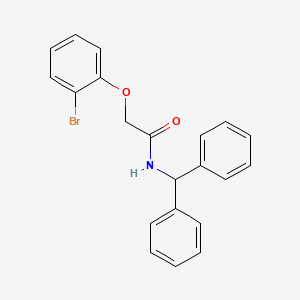
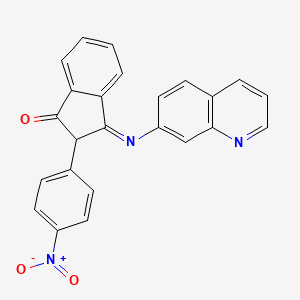

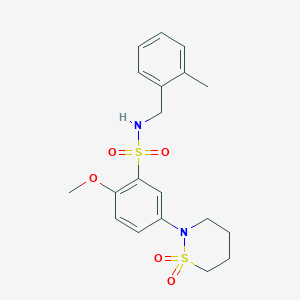
![1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine](/img/structure/B4957669.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]acrylonitrile](/img/structure/B4957674.png)
![ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-3-piperidinecarboxylate](/img/structure/B4957678.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B4957687.png)
![(1-benzyl-4-piperidinyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B4957694.png)
![ethyl N-[(4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)carbonyl]glycinate](/img/structure/B4957699.png)
![4-butoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4957712.png)
![(4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine](/img/structure/B4957715.png)
![N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis{3-[(2,2-dimethylpropanoyl)amino]benzamide}](/img/structure/B4957725.png)